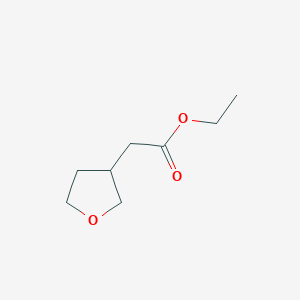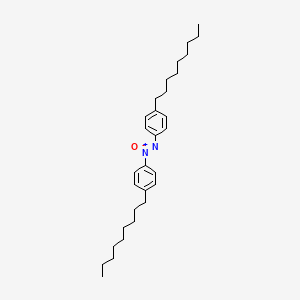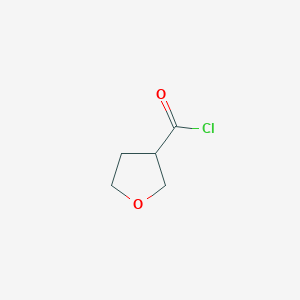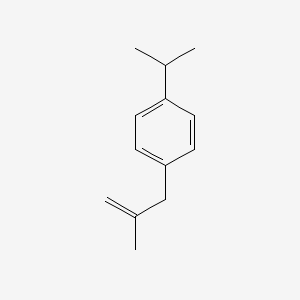
3-(4-Isopropylphenyl)-2-methyl-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Isopropylphenyl)-2-methyl-1-propene” is an organic compound with the linear formula C13H18O . It is also known as “3-(4-ISOPROPYLPHENYL)-2-METHYLPROPIONALDEHYDE” and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(4-Isopropylphenyl)-2-methyl-1-propene” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average molecular weight is 190.281 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Isopropylphenyl)-2-methyl-1-propene” include a molecular weight of 190.2814 , a mono-isotopic mass of 190.135757 Da , and a polar surface area of 17 Å .Wissenschaftliche Forschungsanwendungen
Zeolite-Catalyzed Reactions
Zeolite Topology Effects in Alkylation : Research has demonstrated the significant impact of zeolite topologies on the alkylation of phenol with propylene, aiming to maximize the production of isopropylphenol derivatives. The study found that zeolite pore size influences product selectivity, indicating a potential application in refining the production process of related compounds through zeolite catalysis (Xu et al., 2013).
Methanol to Propene Conversion
Propene Formation Pathway : Investigations into the conversion of methanol to propene have revealed the dominance of alkene methylation, highlighting a mechanism where certain alkenes undergo methylation and cracking to form propene. This insight could be leveraged for the efficient synthesis of propene from methanol, a process relevant to the production of "3-(4-Isopropylphenyl)-2-methyl-1-propene" related compounds (Wu et al., 2011).
Polymerization Processes
Regioselectivity in Polymerization : Studies on propene/ethylene copolymerization have provided insights into catalyst regioselectivity, crucial for producing isotactic polypropylene. This research offers perspectives on tailoring polymer microstructures, potentially applicable in optimizing the synthesis and properties of polymeric materials related to "3-(4-Isopropylphenyl)-2-methyl-1-propene" (Busico et al., 2004).
Optical and Material Applications
Optical Nonlinearity Studies : Research on propane hydrazides, with structures resembling "3-(4-Isopropylphenyl)-2-methyl-1-propene," has explored their third-order nonlinear optical properties. These findings indicate potential applications in developing optical devices such as limiters and switches, highlighting the material's promise in photonics and optoelectronics (Naseema et al., 2012).
Electrocatalysis
Electrochemical Synthesis from Alkenes : Studies have explored the electrochemical coupling reactions between alkenes and CO2, revealing pathways for synthesizing carboxylic acids. This application suggests a method for incorporating CO2 into valuable chemicals, potentially extending to the functionalization of compounds related to "3-(4-Isopropylphenyl)-2-methyl-1-propene" (Bringmann & Dinjus, 2001).
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,11H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCGFLDIFMWUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548843 |
Source


|
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenyl)-2-methyl-1-propene | |
CAS RN |
105737-89-1 |
Source


|
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

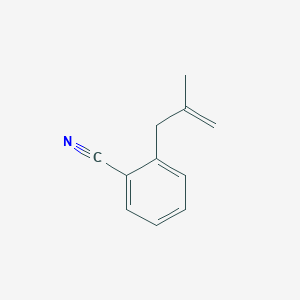
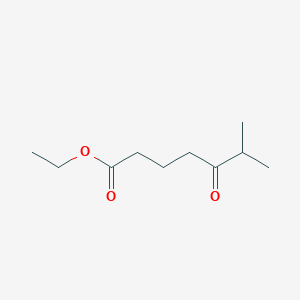
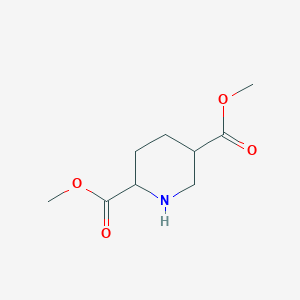
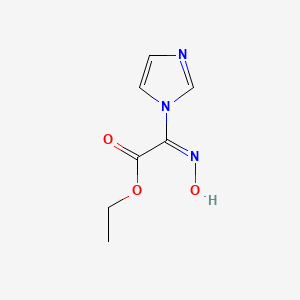
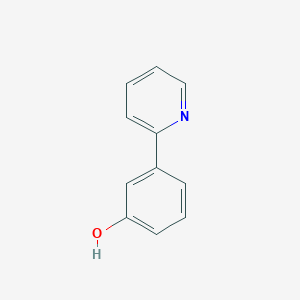
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
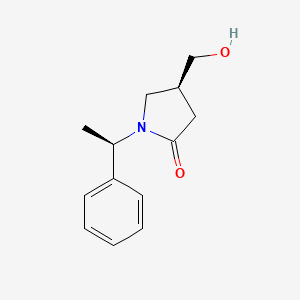
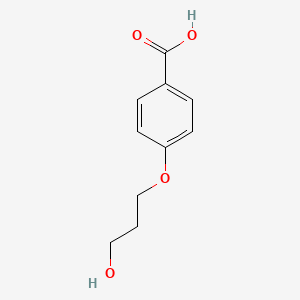
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)
